Dual Protection as an N-(Methoxycarbonyl) α-Amino Acid Equivalent in Peptide Synthesis
2-[(Methoxycarbonyl)amino]benzoic acid is a key product in Beckmann and Hofmann rearrangements yielding N-(methoxycarbonyl) α-amino acids with both carboxyl and amino protection [1]. This dual protection is not achievable with simple N-acetyl anthranilic acid, which protects only the amino group. In the Beckmann rearrangement of 2-substituted benzoylacetic acid oximes, the N-(methoxycarbonyl) product is obtained in excellent overall yields [1].
| Evidence Dimension | Protection strategy |
|---|---|
| Target Compound Data | Dual protection: amino group as methyl carbamate, carboxyl group as free acid (or masked as orthoacetate) |
| Comparator Or Baseline | N-Acetyl anthranilic acid: Single protection (amino only); Anthranilic acid: Unprotected |
| Quantified Difference | Orthogonal protection enables selective deprotection in peptide synthesis, whereas single-protected analogs require additional steps |
| Conditions | Beckmann and Hofmann rearrangements using 2,4,10-trioxaadamantane as carboxyl mask |
Why This Matters
For peptide chemists, this compound provides a building block that can be selectively deprotected under mild conditions, streamlining synthesis of non-natural amino acids and peptide mimetics.
- [1] Chandrasekhar, S.; Rao, V. M. Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Beilstein J. Org. Chem. 2012, 8, 1393–1399. View Source
